DCZ0415 is a small molecule inhibitor that specifically targets the AAA-ATPase protein, Thyroid hormone receptor interactor 13 (TRIP13) [, ]. Its primary role in scientific research is as a tool to investigate the biological functions of TRIP13 and its potential as a therapeutic target in various cancers [, ].
DCZ0415 was synthesized and characterized as part of ongoing research into TRIP13 inhibitors. It is classified as an organic compound and falls under the category of small-molecule inhibitors. Its chemical properties and biological activities are being explored to evaluate its potential as a therapeutic agent in oncology .
The synthesis of DCZ0415 involves several steps, typically starting from commercially available precursors. The compound is synthesized using standard organic chemistry techniques, which may include:
The precise synthetic pathway has not been fully detailed in the available literature but generally follows established protocols for small-molecule synthesis .
DCZ0415 has been shown to participate in various biochemical reactions that lead to significant cellular effects:
The mechanism by which DCZ0415 exerts its effects involves several key processes:
The physical properties of DCZ0415 include:
Chemical properties include:
DCZ0415 holds promise for various scientific applications:
Thyroid hormone receptor-interacting protein 13 (TRIP13), a member of the AAA+-ATPase superfamily, is a critical driver of oncogenesis through its dual roles in mitotic checkpoint regulation and DNA damage repair. Overexpression of TRIP13 is observed in diverse cancers—including colorectal, pancreatic, endometrial, and gastric malignancies—and correlates with poor prognosis, advanced tumor grade, and metastasis [3] [7] [9]. Mechanistically, TRIP13 promotes chromosomal instability (CIN) by modulating the spindle assembly checkpoint (SAC). It inactivates the mitotic checkpoint complex (MCC) by catalyzing the conformational change of MAD2 from its "closed" (checkpoint-active) to "open" state, enabling premature anaphase progression and erroneous chromosome segregation [1] [10]. This disruption of SAC fidelity accelerates aneuploidy, a hallmark of aggressive tumors [7] [10].
TRIP13 also governs DNA repair pathway selection. It binds and remodels the HORMA-domain protein MAD2L2/Rev7, a component of the Shieldin complex that facilitates non-homologous end joining (NHEJ). By disrupting Rev7’s interaction with repair proteins, TRIP13 suppresses error-prone NHEJ and favors homologous recombination (HR), thereby enhancing cancer cell survival after genotoxic stress [6] [10]. Consequently, TRIP13 overexpression confers resistance to DNA-damaging therapies like radiation and platinum drugs [9] [10]. Additionally, TRIP13 stabilizes oncogenic RNA-binding proteins such as DDX21 in gastric cancer by inhibiting ubiquitin-mediated degradation, further amplifying tumor proliferation and invasion [9].
Table 1: TRIP13-Associated Oncogenic Mechanisms and Functional Partners
Function | Mechanism | Binding Partners/Effectors | Cancer Implications |
---|---|---|---|
Mitotic Regulation | Converts MAD2 to "open" state; disassembles MCC | p31comet, MAD2, CDC20 | Chromosomal instability, aneuploidy [1] [10] |
DNA Repair | Inactivates Rev7/Shieldin complex; promotes HR over NHEJ | Rev7, KU70/KU80, DNA-PKcs | Therapy resistance [6] [10] |
Protein Stabilization | Inhibits ubiquitin-mediated degradation of DDX21 | DDX21, E3 ligases | Gastric cancer progression [9] |
Metastasis Signaling | Activates FGFR4/STAT3 axis and Wnt/β-catenin pathway | FGFR4, STAT3, β-catenin | EMT, invasion [2] [4] |
The oncogenic versatility of TRIP13 makes it a compelling therapeutic target across hematologic and solid malignancies. In multiple myeloma (MM), TRIP13 overexpression is linked to proteasome inhibitor resistance. It sustains NF-κB signaling by stabilizing phosphorylated IκBα and p65, enabling tumor survival and evading apoptosis [6] [8]. Critically, TRIP13 inhibition reverses this resistance by impairing NF-κB activation and DNA repair, sensitizing MM cells to conventional therapies like melphalan [6] [8].
In solid tumors, TRIP13 drives metastasis through coordinated pathways:
DCZ0415, a first-in-class TRIP13 inhibitor, exploits these vulnerabilities. It binds TRIP13’s ATPase domain (validated by CETSA and SPR assays), inhibiting its chaperone-like activity [6] [8]. Preclinical studies demonstrate DCZ0415’s efficacy in suppressing tumor growth and metastasis in xenograft models of colorectal cancer (CRC) and pancreatic ductal adenocarcinoma (PDAC). Notably, it synergizes with gemcitabine in PDAC by amplifying apoptosis and T-cell activation [5]. DCZ0415 also reprograms immune responses in syngeneic models, decreasing PD-1/CTLA-4 and elevating granzyme B/perforin/interferon-γ [4] [5] [7].
Table 2: DCZ0415-Induced Immune Modulation in Preclinical Models
Immune Parameter | Change Post-DCZ0415 | Functional Outcome |
---|---|---|
Checkpoint Proteins | ↓ PD-1, CTLA-4, PD-L1 [4] [5] | Reduced T-cell exhaustion |
Cytotoxic Effectors | ↑ Granzyme B, perforin, IFN-γ [5] | Enhanced tumor cell lysis |
T-cell Infiltration | ↑ CD3+/CD4+/CD8+ T cells [5] [7] | Improved tumor immunogenicity |
Immunosuppressive Cells | ↓ Tregs, MDSCs [7] | Attenuated immune suppression |
The pan-cancer relevance of TRIP13 is further evidenced by its role as a predictive biomarker. High TRIP13 expression associates with microsatellite instability (MSI), tumor mutational burden (TMB), and response to immune checkpoint inhibitors in endometrial and liver cancers [3] [7]. This positions TRIP13 inhibitors like DCZ0415 as potential adjuvants to immunotherapy.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1